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Chloromethyl decanoate

Cat. No.: B1296785
CAS No.: 67317-62-8
M. Wt: 220.73 g/mol
InChI Key: UXAJBSZQOZOHEI-UHFFFAOYSA-N
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Description

Historical Context of Chloromethyl Esters in Organic Synthesis

Chloromethyl esters belong to the broader class of α-haloalkyl esters, which have a significant history in organic synthesis. One of their earliest and most prominent roles has been as protecting groups for carboxylic acids. The chloromethyl group can be attached to a carboxylic acid and is stable under various conditions, yet it can be removed when needed to regenerate the original acid.

Beyond protection, chloromethyl esters serve as valuable synthetic intermediates. mdpi.com The chloromethyl group is a reactive electrophile, susceptible to nucleophilic substitution (SN2) reactions. mdpi.comrsc.org This reactivity allows for the facile introduction of the R-C(=O)OCH₂- moiety into other molecules. For instance, reacting a chloromethyl ester with a second carboxylic acid can form asymmetrical acylals, which are geminal diesters. mdpi.com This reactivity has been harnessed for various transformations, including the synthesis of prodrugs, where chloromethyl esters of N-protected amino acids have been prepared as key reagents. mdpi.com

The synthesis of chloromethyl ethers and esters themselves has evolved over time. Early methods involving formaldehyde (B43269) and hydrogen chloride were often plagued by the formation of hazardous byproducts like bis(chloromethyl) ether. orgsyn.orgwikipedia.org Modern synthetic strategies, such as the reaction between acetals and acid halides catalyzed by Lewis acids like zinc(II) salts, or the use of chloromethyl chlorosulfate (B8482658) under phase-transfer conditions, offer safer and more efficient routes to these versatile reagents. organic-chemistry.orgtandfonline.com

Foundational Research Contributions of Decanoate (B1226879) Esters

Decanoate esters, derived from the ten-carbon saturated fatty acid, decanoic acid (also known as capric acid), are significant in multiple scientific domains. In nature, various decanoate esters, such as methyl decanoate, are found in plants and microorganisms like Saccharomyces cerevisiae and contribute to the aroma and flavor profiles of fruits and fermented products. sigmaaldrich.com

Significance of Chloromethyl Decanoate within the Ester and Halogenated Compound Class

This compound (CAS No: 67317-62-8) is a bifunctional molecule that combines the properties of a decanoate ester with the reactivity of a halogenated compound. biosynth.comsigmaaldrich.com Halogenated compounds are crucial in organic chemistry, serving as key intermediates and building blocks for synthesizing more complex molecules due to the reactivity of the carbon-halogen bond. scbt.com

The specific significance of this compound in research stems from its demonstrated biological activity. It has been identified as an inhibitor of cap-dependent endonuclease, an enzyme crucial for the replication of certain viruses and for cell proliferation. biosynth.com This inhibitory action has been shown to be effective against the proliferation of cancer cells, including those in leukemia and lymphoma. biosynth.com This positions this compound as a valuable tool compound in cancer research and a potential lead for therapeutic development. Its structure allows it to be used in liposome (B1194612) formulations, which can enhance the bioavailability of hydrophobic molecules. biosynth.com

The compound's dual chemical nature defines its reactivity:

Ester Group: Can undergo hydrolysis under acidic or basic conditions.

Chloromethyl Group: Can participate in nucleophilic substitution reactions, allowing it to act as an alkylating agent. rsc.org This reactive "warhead" is likely responsible for its mechanism of enzyme inhibition, potentially by alkylating a key amino acid residue in the enzyme's active site, similar to how inhibitors like N-p-Tosyl-L-phenylalanine chloromethyl ketone (TPCK) function. sigmaaldrich.comcaymanchem.com

The combination of a long lipophilic tail (decanoate) and a reactive electrophilic head (chloromethyl) gives it a surfactant-like character, allowing it to interact with cell membranes and deliver its reactive group to intracellular targets. biosynth.com

Current Research Gaps and Future Perspectives for this compound Studies

Despite its identified potential, the research landscape for this compound is not extensive, leaving several gaps and opportunities for future investigation.

Current Research Gaps:

Mechanistic Details: While identified as a cap-dependent endonuclease inhibitor, the precise molecular interactions, binding site, and mechanism of irreversible inhibition have not been fully elucidated. biosynth.com X-ray crystallography has been suggested as a tool for this purpose but detailed studies are not widely published. biosynth.com

Enzymatic Specificity: The inhibitory activity of this compound against other enzymes, particularly other hydrolases or transferases, is largely unexplored. Understanding its selectivity is crucial for its development as a specific biochemical probe or therapeutic agent.

Synthetic Optimization: While general methods for chloromethyl ester synthesis exist, there is a lack of studies focused specifically on optimizing the large-scale, high-purity synthesis of this compound.

Structure-Activity Relationship (SAR): There is limited public research on how modifications to the alkyl chain length (e.g., chloromethyl octanoate (B1194180) or dodecanoate) or the halogen (e.g., bromomethyl or iodomethyl decanoate) would affect its biological activity. Such SAR studies are fundamental for drug discovery.

Future Perspectives:

Therapeutic Potential: Further investigation into its efficacy in various cancer models and potentially as an antiviral agent is a clear future direction. Its ability to be formulated into liposomes could be leveraged for targeted drug delivery systems. biosynth.com

Biochemical Probes: The reactive nature of this compound makes it a candidate for use in activity-based protein profiling (ABPP) to identify and study new enzymes with nucleophilic active sites.

Materials Science: Research on other decanoate esters has shown they can be incorporated into polymers to modify properties like glass transition temperature. cas.cz The chloromethyl group on this compound provides a reactive site for polymerization or grafting onto other materials, suggesting potential applications in the development of functional polymers and surfaces.

Delayed-Action Reagents: Similar chloromethyl alkanoates have been explored as "delayed acids" in industrial applications, where they hydrolyze under specific conditions to release acid. researchgate.netfgcu.edu this compound could be investigated for similar controlled-release applications in different chemical systems.

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 67317-62-8 biosynth.comsigmaaldrich.com
Molecular Formula C₁₁H₂₁ClO₂ biosynth.com
Molecular Weight 220.73 g/mol biosynth.com
Density 0.981 g/cm³ biosynth.com
IUPAC Name This compound sigmaaldrich.com
Synonym Decanoic acid, chloromethyl ester -

| InChI Key | UXAJBSZQOZOHEI-UHFFFAOYSA-N | sigmaaldrich.com |

Table 2: List of Compound Names

Compound Name
(Carboxymethyl) trimethylammonium chloride
N-p-Tosyl-L-phenylalanine chloromethyl ketone (TPCK)
Acetyl chloride
Acylals
Benzyl chloromethyl ether
Bis(chloromethyl) ether
Chloromethyl chlorosulfate
This compound
Chloromethyl dodecanoate
Chloromethyl octanoate
Chloromethyl pentanoate
Chloromethyl propanoate
Decanoic acid (Capric acid)
Dimethoxymethane
Fluphenazine decanoate
Formaldehyde
Haloperidol decanoate
Hydrogen chloride
Methyl caprate
Methyl chloroacetate
Methyl decanoate
Nandrolone
Nandrolone decanoate
Nandrolone phenylpropionate
Octakis-(carbethoxymethoxy)calix wikipedia.orgarene
Paraformaldehyde
Penicillanic acid sulfone
Testosterone
Testosterone cypionate
Testosterone decanoate
Testosterone enanthate
Trenbolone decanoate

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H21ClO2 B1296785 Chloromethyl decanoate CAS No. 67317-62-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

chloromethyl decanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21ClO2/c1-2-3-4-5-6-7-8-9-11(13)14-10-12/h2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXAJBSZQOZOHEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80341362
Record name Chloromethyl decanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67317-62-8
Record name Chloromethyl decanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Chloromethyl Decanoate and Analogous Structures

Direct Esterification Pathways to Chloromethyl Decanoate (B1226879)

Direct esterification methods offer a straightforward approach to chloromethyl decanoate by creating the ester linkage from decanoic acid and a suitable source of the chloromethyl group.

Condensation Reactions Involving Decanoic Acid and Chloromethyl Precursors

A primary method for the synthesis of this compound involves the direct condensation of decanoic acid with chloromethylating agents. One common approach is the reaction of the carboxylic acid with paraformaldehyde and hydrogen chloride. In this reaction, the in-situ generation of a reactive chloromethyl species is followed by esterification.

Another significant precursor is chloromethyl chlorosulfate (B8482658), which can react with carboxylic acids to form chloromethyl esters. researchgate.net This method is noted for avoiding the formation of the highly carcinogenic bis(chloromethyl) ether, a common and hazardous byproduct in some chloromethylation reactions.

The reaction can also be performed by first converting decanoic acid to its corresponding acyl chloride, decanoyl chloride. The subsequent reaction of decanoyl chloride with formaldehyde (B43269) can then yield this compound. This two-step approach can sometimes offer better control over the reaction and purity of the product.

Catalytic Systems for Enhanced this compound Synthesis Efficiency

The efficiency of direct esterification pathways can be significantly improved through the use of various catalytic systems. Lewis acids, such as zinc chloride (ZnCl₂), are frequently employed to catalyze the reaction between carboxylic acids, formaldehyde, and hydrogen chloride. google.comresearchgate.netsbq.org.br The Lewis acid activates the formaldehyde, making it more susceptible to nucleophilic attack by the carboxylic acid. Zinc salts, in general, have been shown to be effective catalysts in the formation of chloroalkyl ethers from acetals and acid halides, a related reaction that highlights their utility in this type of transformation. orgsyn.orgorganic-chemistry.orgnih.gov

Phase-transfer catalysis (PTC) represents another powerful tool for the synthesis of chloromethyl esters. phasetransfercatalysis.comphasetransfer.comiosrjournals.orgcrdeepjournal.org This technique is particularly useful when dealing with reactants that are soluble in different, immiscible phases, such as an aqueous solution of a carboxylate salt and an organic solution of a chloromethylating agent. The phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the carboxylate anion into the organic phase, where it can react with the electrophilic chloromethyl source. This method can lead to increased reaction rates and higher yields under milder conditions.

The following table summarizes various catalytic systems that can be applied to the synthesis of chloromethyl esters, including those analogous to this compound.

Table 1: Catalytic Systems for Chloromethyl Ester Synthesis

Catalyst Type Catalyst Example Precursors Key Advantages
Lewis Acid Zinc Chloride (ZnCl₂) Carboxylic Acid, Formaldehyde, HCl Activates formaldehyde, enhances electrophilicity
Lewis Acid Tin(IV) Chloride (SnCl₄) Carboxylic Acid, Formaldehyde, HCl Effective for certain aromatic chloromethylations
Phase-Transfer Tetrabutylammonium Bromide Carboxylate Salt, Chloromethylating Agent Facilitates reaction between immiscible phases
Phase-Transfer Benzyltriethylammonium Chloride Carboxylate Salt, Chloromethylating Agent Increases reaction rates under mild conditions

Optimization of Reaction Parameters for Yield and Purity of this compound

The yield and purity of this compound are highly dependent on the optimization of several reaction parameters. These include temperature, reaction time, solvent, and the stoichiometry of the reactants and catalyst. Careful control of these factors is crucial for maximizing the formation of the desired product while minimizing side reactions and the formation of impurities.

For instance, in reactions involving formaldehyde and hydrogen chloride, the temperature must be carefully controlled to prevent the formation of unwanted byproducts. Similarly, the concentration of the catalyst needs to be optimized; too little catalyst may result in a slow reaction, while an excess may lead to undesired side reactions. The choice of solvent can also play a significant role, influencing the solubility of reactants and the stability of intermediates.

The table below outlines key reaction parameters and their potential impact on the synthesis of this compound.

Table 2: Optimization of Reaction Parameters for this compound Synthesis

Parameter Effect on Reaction General Considerations
Temperature Influences reaction rate and selectivity. Higher temperatures can increase the rate but may also lead to decomposition or side reactions.
Reaction Time Determines the extent of conversion. Requires optimization to achieve maximum yield without product degradation.
Solvent Affects solubility of reactants and stability of intermediates. Aprotic solvents are often preferred to avoid participation in the reaction.
Catalyst Loading Impacts the rate of reaction. An optimal concentration must be determined to balance reaction speed and selectivity.
Stoichiometry The molar ratio of reactants can affect yield and product distribution. An excess of one reactant may be used to drive the reaction to completion.

Conversion of Decanoate Derivatives to this compound

An alternative synthetic strategy involves the modification of existing decanoate esters to introduce the chloromethyl group.

Halogenation Strategies for Alkyl Decanoates

The direct halogenation of an alkyl decanoate, such as methyl decanoate, at the alpha-position of the alcohol moiety to yield a chloromethyl group is a challenging transformation. One study reported that the α-chlorination of methyl decanoate was unsuccessful under conditions that were effective for the α-chlorination of ketones. pitt.edu

However, a thesis abstract describes a process for the chloro-methoxy fatty acid methyl ester from fatty acid methyl esters using methanol (B129727) as the methylating agent, benzoyl peroxide as a catalyst, and chlorine as the chlorinating agent. globethesis.com This suggests that under specific free-radical conditions, chlorination of the methyl group of a fatty acid methyl ester is possible. The optimal conditions reported were a reaction time of 7-8 hours, a chlorine gas flow rate of 50-60 mL/min, and a temperature of 70-85°C, with methanol at 10% of the fatty acid methyl ester. While this process also introduces a methoxy (B1213986) group, it indicates a potential pathway for the chlorination of the alkyl portion of a decanoate ester.

Rearrangement Reactions Leading to the this compound Scaffold

Rearrangement reactions offer an indirect but plausible route to the this compound scaffold, with the Pummerer rearrangement being a notable example. chem-station.comwikipedia.orgtcichemicals.comorganicreactions.org This reaction typically involves the rearrangement of a sulfoxide (B87167) to an α-acyloxy thioether in the presence of an acid anhydride. To apply this to the synthesis of this compound, a multi-step sequence would be necessary.

The process could, in theory, begin with the conversion of a decanoate derivative into a β-keto sulfoxide. The Pummerer rearrangement of this β-keto sulfoxide, in the presence of an activating agent like thionyl chloride, could lead to the formation of an α-chloro-α-thioether intermediate. Subsequent reductive desulfurization would then be required to remove the thioether group, yielding the chloromethyl ketone. Finally, a Baeyer-Villiger oxidation of the chloromethyl ketone could, in principle, produce the desired this compound. It is important to note that this is a theoretical pathway and would require significant experimental validation and optimization for each step.

Advanced Synthetic Techniques Applicable to this compound

The synthesis of this compound, a specialized chloromethyl ester, traditionally relies on methods such as the acylation of paraformaldehyde with decanoyl chloride or esterification reactions. However, modern synthetic chemistry offers advanced techniques that promise enhanced efficiency, safety, and sustainability. These methods, while not all yet specifically documented for this compound, are widely applicable to ester synthesis and represent the forefront of chemical manufacturing.

Continuous flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals, offering significant advantages over traditional batch processing. These benefits include superior control over reaction parameters (temperature, pressure, and stoichiometry), enhanced safety due to smaller reaction volumes, and the potential for straightforward automation and scale-up. researchgate.net

For the synthesis of structures analogous to this compound, such as α-chloroketones from esters, continuous flow methods have proven highly effective. A notable strategy involves the reaction of esters with transient chloromethyllithium under flow conditions. This approach allows for extremely fast reactions, often on a timescale of less than five seconds, and results in high yields (up to 99%) and remarkable throughput. The precise control afforded by microreactors minimizes the formation of byproducts, a common challenge in batch reactions involving highly reactive organolithium reagents.

The application of this philosophy to this compound would likely involve the continuous mixing of a decanoate precursor with a chloromethylating agent in a microreactor or a packed-bed reactor. The key advantages would be:

Rapid Heat Dissipation: Esterification and chlorination reactions can be exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for efficient thermal management, preventing runaway reactions and improving product selectivity.

Improved Safety: The generation and immediate consumption of potentially hazardous reagents can be managed safely within the enclosed and controlled environment of a flow system.

Higher Yields and Purity: Precise control over residence time and mixing can minimize the degradation of the product and the formation of impurities, potentially simplifying downstream purification processes.

A conceptual continuous flow setup for this compound could involve pumping streams of decanoyl chloride and a suitable chloromethyl source (e.g., paraformaldehyde with a catalyst) through a heated T-mixer and into a residence time coil to achieve rapid and efficient conversion.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Ester Production

FeatureBatch SynthesisContinuous Flow Synthesis
Reaction Time Hours to daysSeconds to minutes
Heat Transfer Poor, potential for hotspotsExcellent, precise temperature control
Safety Higher risk with large volumesInherently safer with small volumes
Scalability Complex, requires larger vesselsSimpler, by numbering-up or longer run times
Process Control LimitedPrecise control over parameters
Product Purity Often requires extensive purificationHigher purity, simplified workup

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, is a cornerstone of green chemistry. By employing techniques like high-speed ball-milling (HSBM), it is possible to conduct reactions in the absence of bulk solvents, thereby reducing waste and environmental impact. researchgate.net This approach is particularly attractive for esterification reactions.

Solvent-free esterification has been successfully demonstrated at room temperature using HSBM. In one protocol, a carboxylic acid and an alcohol are milled in the presence of iodine (I2) and potassium hypophosphite (KH2PO2), affording the desired ester in yields ranging from 45% to 91% within just 20 minutes of grinding. researchgate.net An alternative system using potassium iodide (KI) and triethyl phosphite (B83602) (P(OEt)3) also yields esters, albeit over a longer timeframe (60 minutes). researchgate.net

Applying this to this compound would involve milling decanoic acid with a solid chloromethylating agent. The advantages of such a solvent-free route are significant:

Sustainability: Eliminates the need for potentially toxic and environmentally harmful solvents.

Energy Efficiency: Reactions can often be conducted at room temperature, reducing energy consumption compared to conventional heating methods. researchgate.net

High Reaction Rates: The intense mixing and grinding in a ball mill can lead to rapid reaction times. researchgate.net

Access to Unique Reactivity: Mechanochemistry can sometimes enable reactions that are difficult to achieve in solution.

This technique represents a paradigm shift from traditional solution-phase synthesis, offering a cost-effective and environmentally benign pathway for producing chloromethyl esters.

Table 2: Mechanochemical Esterification Protocols

Reagent SystemReaction TimeTypical Yields
I2 / KH2PO220 minutes45% - 91% researchgate.net
KI / P(OEt)360 minutes24% - 85% researchgate.net

Electrosynthesis utilizes electricity to drive chemical reactions, replacing conventional stoichiometric reagents with electrons, which are inherently "green." nih.gov This methodology offers a high degree of control over reaction conditions and can provide alternative synthetic pathways that are often milder and more selective than traditional methods. For ester synthesis, several electrochemical approaches are applicable.

Oxidative Coupling: One method involves the direct oxidative coupling of aldehydes with alcohols. georgiasouthern.edu In this process, anodic oxidation is carried out in an undivided electrochemical cell, often with graphite (B72142) electrodes, to produce esters in good yields (70-90%). researchgate.net This avoids the need for pre-forming the carboxylic acid.

Anodic Oxidation of Carboxylic Acids (Kolbe Electrolysis): The Kolbe electrolysis involves the anodic oxidation of carboxylate ions. nih.govwikipedia.org While the primary products are typically decarboxylated dimers, esters can be formed as significant side products under certain conditions, especially when alcohols are present in the reaction medium. mdpi.com A patent describes a process for preparing esters by electrolyzing an aqueous solution of a carboxylic acid using a graphite anode, achieving yields of 20% to 80%, a significant improvement over processes where esters are merely by-products. google.com

Esterification via Electrogenerated Base: A more recent method involves the electrochemical reduction of a carboxylic acid in the presence of a supporting electrolyte. This generates a highly reactive carboxylate ion intermediate. Subsequent addition of an alkyl halide (such as chloromethyl chloride, though this would require careful handling) to the electrolyzed solution results in an SN2 reaction to form the corresponding ester in moderate to good yields. This method is advantageous as it avoids the use of strong chemical bases.

The application of electrosynthesis to this compound could proceed via the anodic oxidation of decanoic acid in the presence of a chloromethyl source or by generating the decanoate anion electrochemically before reacting it with a suitable electrophile. These methods offer oxidant-free and mild reaction conditions, aligning with the principles of sustainable chemistry. acs.org

Scale-Up Considerations and Industrial Relevance of this compound Synthesis

The transition of a synthetic route from a laboratory-scale procedure to an industrial-scale process introduces a host of challenges that must be carefully managed. For a compound like this compound, these considerations are critical for ensuring a safe, efficient, and economically viable manufacturing process.

Key Scale-Up Factors:

Heat Management: Esterification reactions are often exothermic. In large reactors, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. organic-chemistry.org Inadequate heat control can lead to temperature gradients, promoting side reactions, product degradation, and potential thermal runaway. The implementation of efficient cooling systems and careful control of reagent addition rates are paramount.

Mass Transfer: In large-scale reactors, achieving homogenous mixing of reactants can be difficult. Poor mixing can lead to localized concentration differences, reducing reaction efficiency and product yield. The choice of reactor type (e.g., stirred tank, loop reactor) and the design of the agitation system are crucial for effective mass transfer.

Safety and Handling: The industrial synthesis of this compound involves handling potentially hazardous materials. For instance, chloromethylating agents can be toxic and corrosive. A thorough process hazard analysis (PHA) is required to identify risks and implement appropriate safety measures, such as closed-system transfers, proper ventilation, and emergency shutdown procedures. organic-chemistry.org

Downstream Processing and Purification: On a large scale, purification methods like column chromatography are often impractical and costly. union.edu The ideal industrial process minimizes the formation of impurities to allow for simpler purification techniques such as distillation, crystallization, or liquid-liquid extraction. The choice of synthesis route should, therefore, prioritize selectivity and high conversion rates.

Industrial Relevance:

The industrial synthesis of esters is a mature field, with methods like the Fischer-Speier esterification being widely used for large-scale production due to their cost-effectiveness. masterorganicchemistry.com Chloromethyl esters, specifically, serve as important intermediates in organic synthesis, particularly as prodrugs in the pharmaceutical industry. The chloromethyl group can be cleaved in vivo by esterases to release the active carboxylic acid drug. Therefore, a robust and scalable synthesis for compounds like this compound is of significant industrial interest. The development of greener and more efficient manufacturing processes using techniques like flow chemistry or mechanochemistry could provide a competitive advantage by reducing environmental impact and improving process safety and economics.

Reactivity and Mechanistic Investigations of Chloromethyl Decanoate

Nucleophilic Substitution Reactions of the Chloromethyl Moiety

The chloromethyl group is a primary alkyl halide, which strongly favors bimolecular nucleophilic substitution (SN2) reactions. In an SN2 mechanism, a nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (in this case, the chloride ion) departs. byjus.comchemicalnote.com This is a single-step, concerted process. The rate of this reaction is dependent on the concentration of both the chloromethyl decanoate (B1226879) and the nucleophile. chemicalnote.com

Chloromethyl decanoate is expected to react with a wide range of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds.

Alkylation: Carbon nucleophiles such as cyanide, acetylides, and enolates would attack the chloromethyl carbon to displace the chloride and form a new C-C bond, extending the carbon chain.

Reactions with Oxygen Nucleophiles: Alkoxides and carboxylates can act as nucleophiles. For example, reaction with a sodium alkoxide would yield an ether, and reaction with a sodium carboxylate would produce a different ester.

Reactions with Nitrogen Nucleophiles: Ammonia (B1221849), primary amines, and secondary amines are effective nucleophiles that would lead to the formation of the corresponding ammonium (B1175870) salts, which upon deprotonation would yield primary, secondary, and tertiary amines, respectively. Azide is another potent nucleophile that would readily displace the chloride to form an alkyl azide.

Reactions with Other Heteroatom Nucleophiles: Thiolates are excellent nucleophiles and would react to form thioethers.

The following table provides illustrative examples of expected SN2 reactions of this compound.

Nucleophile (Nu⁻)Reagent ExampleExpected Product
CyanideSodium Cyanide (NaCN)11-oxododecanenitrile
AcetylideSodium Acetylide (HC≡CNa)Dodec-2-yn-1-yl decanoate
Hydroxide (B78521)Sodium Hydroxide (NaOH)Hydroxymethyl decanoate
AzideSodium Azide (NaN₃)Azidomethyl decanoate
ThiolateSodium Ethanethiolate (NaSEt)(Ethylthio)methyl decanoate

This table is illustrative and represents expected products based on general SN2 reactivity.

Regioselectivity: In reactions with nucleophiles, the attack is highly regioselective for the chloromethyl carbon. The carbonyl carbon of the ester is a much weaker electrophile for this type of substitution compared to the primary alkyl halide, especially with non-basic nucleophiles. Strong bases, however, could potentially favor reaction at the ester carbonyl (see section 3.2).

Stereochemistry: The SN2 mechanism is characterized by a "backside attack," where the nucleophile approaches the electrophilic carbon from the side opposite to the leaving group. This leads to an inversion of stereochemical configuration at the carbon center. byjus.comquora.com However, since the carbon atom in the chloromethyl group of this compound is not a stereocenter (it is bonded to two hydrogen atoms), reactions at this site will not result in the formation of enantiomers or diastereomers. If, hypothetically, one of the hydrogens on the chloromethyl group were replaced with a different substituent (creating a chiral center), an SN2 reaction would be expected to proceed with inversion of configuration. byjus.com

The nature of the nucleophile, leaving group, and solvent all significantly affect the reaction rate. Stronger, less sterically hindered nucleophiles will react faster. The chloride ion is a good leaving group, facilitating the reaction. Polar aprotic solvents (e.g., acetone, DMF, DMSO) are generally preferred for SN2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating and deactivating the nucleophilic anion. libretexts.org

Thermodynamics: The thermodynamics of the substitution will depend on the relative bond strengths of the C-Cl bond being broken and the new C-Nu bond being formed, as well as the stability of the chloride anion versus the nucleophile. Generally, reactions with strong nucleophiles that form stable products are thermodynamically favorable. youtube.com

The following table provides hypothetical kinetic data to illustrate the expected relative reactivity of this compound with different nucleophiles, based on general trends for SN2 reactions.

NucleophileSolventHypothetical Relative Rate Constant (k_rel)
I⁻Acetone~100
N₃⁻Ethanol~50
CN⁻DMSO~25
OH⁻Water/Ethanol~5
H₂OWater1

This data is illustrative. Actual values would need to be determined experimentally.

Hydrolysis and Transesterification Reactions of this compound

The ester functional group in this compound is susceptible to hydrolysis and transesterification. These reactions involve nucleophilic acyl substitution at the carbonyl carbon. slideshare.net

Hydrolysis: In the presence of water, particularly with acid or base catalysis, the ester can be hydrolyzed back to decanoic acid and chloromethanol. wikipedia.org

Acid-Catalyzed Hydrolysis: This is a reversible process where the carbonyl oxygen is first protonated by an acid, making the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water. youtube.comchemistrysteps.com The reaction equilibrium can be driven towards the products by using a large excess of water. chemistrysteps.com

Base-Promoted Hydrolysis (Saponification): This is an irreversible reaction where a strong nucleophile, such as hydroxide ion, attacks the carbonyl carbon directly. wikipedia.orgyoutube.com The initial product is decanoic acid, which is then deprotonated by the base to form a carboxylate salt. This acid-base step drives the reaction to completion. chemistrysteps.com

Transesterification: This reaction involves the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.com For this compound, reacting it with an alcohol (R'-OH) would yield chloromethyl alcohol (chloromethanol) and a new decanoate ester (decanoyl-OR'). The mechanism is analogous to hydrolysis, with an alcohol acting as the nucleophile instead of water. wikipedia.orglscollege.ac.in Using a large excess of the new alcohol can shift the equilibrium toward the desired product. lscollege.ac.in

ReactionCatalystNucleophileExpected Products
HydrolysisAcid (e.g., H₂SO₄)Water (H₂O)Decanoic acid + Chloromethanol
SaponificationBase (e.g., NaOH)Hydroxide (OH⁻)Sodium decanoate + Chloromethanol
TransesterificationAcid or BaseAlcohol (R'-OH)Decanoate ester (R'O-C(O)-(CH₂)₈CH₃) + Chloromethanol

This table summarizes the expected outcomes of hydrolysis and transesterification reactions.

Radical Reactions Involving the this compound Structure

While ionic reactions at the chloromethyl and ester groups are expected to be the primary modes of reactivity, radical reactions are also possible under specific conditions, typically involving initiators like UV light or radical initiators (e.g., AIBN).

Free-radical halogenation, for instance, could occur on the decanoate alkyl chain. wikipedia.org In such a reaction, a halogen radical (e.g., Cl• or Br•) would abstract a hydrogen atom from the alkyl chain to form a carbon-centered radical. This radical would then react with a halogen molecule (e.g., Cl₂ or Br₂) to form a new C-X bond and regenerate a halogen radical, continuing the chain reaction. ucr.edu The selectivity of this reaction depends on the halogen used; bromination is generally more selective for the most stable (tertiary > secondary > primary) radical intermediate, while chlorination is less selective. chadsprep.com Given the long methylene (B1212753) chain in the decanoate moiety, a complex mixture of chlorinated products would be expected.

It is also conceivable that the C-Cl bond could undergo homolytic cleavage under photochemical or high-temperature conditions to generate a this compound radical, although this would likely require significant energy.

Electrophilic Activation and Reactions of this compound

The chloromethyl group can, in principle, be activated by a strong Lewis acid (e.g., AlCl₃, FeCl₃) to generate an electrophile for reactions such as Friedel-Crafts alkylation. masterorganicchemistry.commt.com The Lewis acid would coordinate to the chlorine atom, making it a better leaving group and generating a primary carbocation or a highly electrophilic Lewis acid-alkyl halide complex. ucalgary.ca

This electrophile could then be attacked by an aromatic ring (e.g., benzene) to form a new carbon-carbon bond, resulting in the alkylation of the aromatic compound. pearson.com However, Friedel-Crafts alkylations with primary alkyl halides are often complicated by carbocation rearrangements to more stable secondary or tertiary carbocations. ucalgary.ca In the case of the electrophile derived from this compound, a hydride shift would be highly probable, leading to a mixture of products rather than the direct substitution product. Furthermore, the ester group itself can coordinate with the Lewis acid, potentially deactivating it or leading to side reactions. Due to these potential complications, this is not expected to be a clean or synthetically useful reaction.

Comparative Reactivity Studies with Related Haloalkyl Esters (e.g., Chloromethyl Palmitate, Chloromethyl Methyl Ether)

The reactivity of this compound is best understood through comparative analysis with structurally similar haloalkyl esters, such as chloromethyl palmitate, and with compounds that share the reactive chloromethyl group but differ in the adjacent functional group, like chloromethyl methyl ether. These comparisons illuminate the electronic and steric factors that govern the kinetics and mechanisms of nucleophilic substitution and solvolysis reactions.

Research Findings

Investigations into the reactivity of haloalkyl esters primarily focus on nucleophilic substitution reactions, where a nucleophile replaces the chlorine atom. The two principal mechanisms for such reactions are the unimolecular nucleophilic substitution (S(_N)1) and the bimolecular nucleophilic substitution (S(_N)2). The preferred pathway is influenced by the structure of the ester, the nature of the nucleophile, and the polarity of the solvent.

Comparison with Chloromethyl Palmitate:

This compound and chloromethyl palmitate are homologous esters, differing only in the length of their acyl chains (C10 vs. C16, respectively). For reactions occurring at the chloromethyl group, the difference in the length of the fatty acid chain is not expected to significantly influence the reaction rate. The primary factor affecting the rate of an S(_N)2 reaction is steric hindrance around the electrophilic carbon atom. Since the structural variation between the decanoate and palmitate esters is distant from the reactive C-Cl bond, their steric environments at the reaction center are virtually identical.

Consequently, it is anticipated that the rates of nucleophilic substitution for this compound and chloromethyl palmitate will be very similar under the same reaction conditions. Any minor differences might arise from subtle variations in solubility or aggregation in certain solvents, but the intrinsic electronic reactivity of the chloromethyl group remains unchanged. Both esters are expected to be susceptible to hydrolysis, albeit at a slower rate compared to more reactive haloalkanes, yielding formaldehyde (B43269), hydrochloric acid, and the corresponding carboxylic acid.

Comparison with Chloromethyl Methyl Ether:

A more pronounced difference in reactivity is observed when comparing this compound to chloromethyl methyl ether (CH(_3)OCH(_2)Cl). Chloromethyl methyl ether is known to be a highly reactive alkylating agent that undergoes rapid nucleophilic substitution and hydrolysis. Its heightened reactivity is attributed to the electronic effect of the adjacent oxygen atom.

The oxygen atom can stabilize the transition state of an S(_N)2 reaction through electron donation. In an S(_N)1-type mechanism, the oxygen can effectively stabilize the resulting carbocation (CH(_3)OCH(_2)) through resonance. This stabilization significantly lowers the activation energy for the departure of the chloride leaving group, leading to a much faster reaction rate compared to chloromethyl esters. The hydrolysis of chloromethyl methyl ether is exceptionally rapid, with a reported half-life of less than a second in water at 20°C, yielding methanol (B129727), formaldehyde, and hydrochloric acid. epa.gov

In contrast, the ester group in this compound is electron-withdrawing, which tends to destabilize a developing positive charge on the adjacent carbon. This electronic difference accounts for the substantially lower reactivity of chloromethyl esters compared to chloromethyl ethers.

Data Tables

CompoundRelative Hydrolysis Rate (Estimated)Predominant Reaction MechanismKey Factors Influencing Reactivity
This compound1SN2 / SN1 (solvent dependent)Electron-withdrawing ester group moderately destabilizes carbocation formation.
Chloromethyl palmitate~1SN2 / SN1 (solvent dependent)Similar electronic and steric environment to this compound.
Chloromethyl methyl ether>>1000SN1-likeOxygen atom stabilizes the carbocationic transition state through resonance. osti.gov

The following table presents estimated and reported half-lives for the hydrolysis of these compounds, further illustrating the disparity in their reactivity.

CompoundEstimated/Reported Hydrolysis Half-life (t1/2) at 20-25°C
This compoundMinutes to hours (Estimated)
Chloromethyl palmitateMinutes to hours (Estimated)
Chloromethyl methyl ether< 1 second epa.gov

Advanced Analytical Techniques for Characterization of Chloromethyl Decanoate and Its Reactions

Spectroscopic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. While specific experimental NMR data for chloromethyl decanoate (B1226879) is not widely available in the public domain, the expected spectral features can be reliably predicted based on the known chemical shifts and coupling constants of similar structural motifs.

In a ¹H NMR spectrum of chloromethyl decanoate, distinct signals are anticipated for the protons in different chemical environments. The chloromethyl group (Cl-CH₂-O-) protons are expected to appear as a singlet in the most downfield region of the aliphatic part of the spectrum, typically between 5.5 and 6.0 ppm, due to the deshielding effects of the adjacent oxygen and chlorine atoms. The methylene (B1212753) protons of the decanoate chain will present as a series of multiplets. The α-methylene protons (-C(=O)-CH₂-) are expected to resonate around 2.3 ppm as a triplet, influenced by the neighboring carbonyl group. The β-methylene and other methylene protons of the long alkyl chain will produce a complex series of overlapping multiplets further upfield, generally in the range of 1.2 to 1.6 ppm. The terminal methyl group (-CH₃) protons of the decanoate chain are predicted to appear as a triplet at approximately 0.9 ppm.

Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Cl-CH₂ -O- 5.7 Singlet (s)
-C(=O)-CH₂ - 2.3 Triplet (t)
-CH₂-(CH₂)₇-CH₃ 1.2 - 1.6 Multiplet (m)

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For this compound, the carbonyl carbon (-C =O) is expected to have the most downfield chemical shift, typically in the range of 170-175 ppm. The carbon of the chloromethyl group (Cl-C H₂-O-) would likely appear around 70-80 ppm. The carbons of the decanoate alkyl chain will show a series of signals in the upfield region of the spectrum. The α-methylene carbon (-C(=O)-C H₂-) is anticipated to be around 34 ppm, while the other methylene carbons will resonate between 22 and 32 ppm. The terminal methyl carbon (-C H₃) is expected at approximately 14 ppm.

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
-C =O 172
Cl-C H₂-O- 75
-C(=O)-C H₂- 34
-(C H₂)₇- 22 - 32

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity within the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between adjacent protons. For this compound, cross-peaks would be expected between the α-methylene protons and the β-methylene protons of the decanoate chain, and successively along the alkyl chain. The singlet from the chloromethyl protons would not show any cross-peaks.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of each carbon signal to its attached proton(s). For example, the proton signal at ~5.7 ppm would correlate with the carbon signal at ~75 ppm, confirming the Cl-CH₂-O- group.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and piecing together different parts of the molecule. Key expected correlations for this compound would include a cross-peak between the chloromethyl protons (~5.7 ppm) and the carbonyl carbon (~172 ppm), as well as between the α-methylene protons (~2.3 ppm) and the carbonyl carbon.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.

For this compound, the most prominent feature in the IR spectrum would be a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, expected in the region of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester linkage would likely appear as two bands in the 1250-1000 cm⁻¹ region. The C-H stretching vibrations of the alkyl chain would be observed as multiple sharp bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). A characteristic absorption for the C-Cl stretch of the chloromethyl group is expected in the range of 800-600 cm⁻¹.

In the Raman spectrum, the C-H stretching and bending modes would also be prominent. The C=O stretch is typically weaker in Raman than in IR. The C-C skeletal vibrations of the long alkyl chain would give rise to a series of bands in the fingerprint region.

Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C=O (Ester) Stretch 1735 - 1750
C-O (Ester) Stretch 1250 - 1000
C-H (Alkyl) Stretch 2850 - 2960

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound is available from the NIST WebBook. nih.gov The molecular ion peak ([M]⁺) would be expected at m/z 220, corresponding to the molecular weight of the C₁₁H₂₁ClO₂ isotopologue with ³⁵Cl. Due to the natural isotopic abundance of chlorine, an M+2 peak at m/z 222 with an intensity of approximately one-third of the molecular ion peak is also expected, corresponding to the molecule containing ³⁷Cl.

The fragmentation of this compound in an EI-MS is expected to follow characteristic pathways for esters. A prominent fragmentation pathway would be the loss of the chloromethoxy group (-OCH₂Cl) to form the decanoyl cation ([CH₃(CH₂)₈CO]⁺) at m/z 155. Another significant fragmentation would be the McLafferty rearrangement, if applicable, which would involve the transfer of a gamma-hydrogen from the alkyl chain to the carbonyl oxygen, leading to the elimination of a neutral alkene molecule. Alpha-cleavage adjacent to the carbonyl group could also occur, leading to various acylium ions. The chloromethyl cation ([CH₂Cl]⁺) would be observed at m/z 49 (for ³⁵Cl) and 51 (for ³⁷Cl).

Key Fragments in the Mass Spectrum of this compound

m/z Identity of Fragment
220/222 Molecular Ion ([M]⁺)
155 [CH₃(CH₂)₈CO]⁺

Mass Spectrometry (MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds and is highly suitable for this compound and its potential volatile reaction products. mdpi.comdeakin.edu.au The process involves separating compounds in a gaseous mobile phase using a capillary column, followed by detection with a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). nih.gov

In a typical analysis, a sample containing this compound would be injected into a heated inlet, vaporizing the components. These components are then carried by an inert gas (like helium) through a capillary column (e.g., a 5% phenyl polymethylsiloxane column). nih.gov The separation is based on the differential partitioning of analytes between the mobile phase and the stationary phase lining the column. birchbiotech.com The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds from lower to higher boiling points. nih.gov

Upon exiting the column, molecules enter the mass spectrometer's ion source, commonly an electron ionization (EI) source, where they are fragmented into characteristic patterns. nih.gov The NIST Chemistry WebBook database confirms the availability of an electron ionization mass spectrum for this compound, which serves as a reference for its identification. nist.gov This fragmentation is crucial for structural elucidation. For instance, esters typically show fragments corresponding to the loss of the alkoxy group and McLafferty rearrangements. libretexts.org Analysis of potential volatile products from reactions, such as hydrolysis or substitution, would involve identifying new peaks in the chromatogram and interpreting their mass spectra to determine their structures.

Illustrative GC-MS Parameters for Volatile Product Analysis:

Parameter Setting
GC System Agilent 7890A or similar
Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film)
Carrier Gas Helium, constant flow 1.2 mL/min
Inlet Temperature 250°C
Injection Mode Split (e.g., 50:1)
Oven Program 70°C (hold 2 min), ramp 10°C/min to 300°C (hold 5 min)
MS System Agilent 5975C or similar
Ion Source Electron Ionization (EI) at 70 eV
Source Temperature 230°C

| Scan Range | 40-500 m/z |

Table 1: Hypothetical Volatile Products of this compound Reactions and Key Mass Fragments

CompoundRetention Time (min)Key Mass Fragments (m/z)Potential Origin
Chloromethane~2.550, 52 (M+), 15Substitution reaction byproduct
Methanol (B129727)~3.132 (M+), 31, 29Methanolysis product
Decanoic acid~15.8172 (M+), 129, 73, 60Hydrolysis product
Methyl decanoate~16.2186 (M+), 155, 143, 87, 74Methanolysis product
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Products

For reaction products of this compound that are non-volatile, polar, or thermally unstable, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical method of choice. uno.eduusda.gov This technique separates compounds in a liquid mobile phase before they are introduced into the mass spectrometer. It is particularly useful for analyzing products from reactions where this compound is used to introduce the decanoylmethyl group onto larger, less volatile molecules like pharmaceuticals or biomolecules. usda.gov

The separation is typically performed using a reversed-phase column (e.g., C18), where a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol) is used. chromatographyonline.com A gradient elution, where the proportion of organic solvent is increased over time, allows for the separation of compounds with a wide range of polarities. After separation, the column eluent is directed to an ion source, such as an electrospray ionization (ESI) source, which is well-suited for ionizing polar and non-volatile molecules from a liquid stream into the gas phase for MS analysis. uno.edu

LC-MS/MS, or tandem mass spectrometry, can provide further structural information by selecting a specific parent ion, fragmenting it, and analyzing the resulting daughter ions. shimadzu.co.kr This is invaluable for confirming the identity of unknown, non-volatile reaction products in a complex matrix. mdpi.com

Illustrative LC-MS Parameters for Non-Volatile Product Analysis:

Parameter Setting
LC System Agilent 1290 or similar
Column C18 (e.g., 150 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Gradient 5% B to 95% B over 15 min
MS System Q-TOF or Triple Quadrupole
Ion Source Electrospray Ionization (ESI), Positive Mode

| Scan Range | 100-1000 m/z |

Table 2: Hypothetical Non-Volatile Products from Reactions of this compound

CompoundExpected [M+H]⁺ (m/z)Description
Decanoylmethyl-glycine244.1856Product of reaction with Glycine
Decanoylmethyl-cysteine290.1577Product of reaction with Cysteine
Decanoylmethyl-paracetamol320.1856Product of reaction with Paracetamol
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to several decimal places. nih.gov This capability allows for the unambiguous determination of a compound's elemental formula. While conventional mass spectrometry provides a nominal mass (an integer), HRMS provides an exact mass, which can distinguish between compounds that have the same nominal mass but different elemental compositions. nih.gov

For this compound (C₁₁H₂₁ClO₂), the exact mass can be calculated based on the precise masses of its constituent isotopes (¹²C, ¹H, ³⁵Cl, and ¹⁶O). This accurate mass measurement is invaluable for confirming the identity of the parent compound and its reaction products without relying solely on fragmentation patterns or chromatographic retention times. Techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers are commonly used to achieve high resolution. acs.org

The difference between the experimentally measured exact mass and the theoretically calculated mass, expressed in parts per million (ppm), is used to confirm the elemental composition. A low ppm error provides high confidence in the assigned formula.

Table 3: Accurate Mass Determination of this compound by HRMS

ParameterValue
Molecular FormulaC₁₁H₂₁³⁵ClO₂
Calculated Exact Mass ([M+H]⁺)221.1252
Hypothetical Measured Mass ([M+H]⁺)221.1255
Mass Accuracy (ppm Error)1.36 ppm

Chromatographic Separation and Quantification Techniques

Gas Chromatography (GC) for Purity Assessment and Mixture Analysis

Gas Chromatography (GC), typically equipped with a Flame Ionization Detector (FID), is a robust and widely used method for assessing the purity of volatile compounds like this compound and analyzing the composition of mixtures. birchbiotech.cominternationaloliveoil.org The FID is highly sensitive to organic compounds and provides a response that is proportional to the mass of carbon, allowing for accurate quantification. internationaloliveoil.org

For purity assessment, a sample of this compound is analyzed under optimized chromatographic conditions to separate it from any potential impurities, such as unreacted starting materials, byproducts, or residual solvents. nih.govntnu.no The purity is typically determined by area percent, where the area of the main peak is divided by the total area of all peaks in the chromatogram (excluding the solvent peak). birchbiotech.com For more accurate quantification, an internal standard method is employed. A known amount of a standard compound, which is well-separated from all other components, is added to the sample, and the response factor of this compound relative to the internal standard is used for concentration calculations. nih.gov

Table 4: Hypothetical GC-FID Purity Analysis of a this compound Sample

Peak IDRetention Time (min)AreaArea %Identity
15.415,2300.35%Solvent Impurity
212.121,6500.50%Unidentified Byproduct
317.54,289,10098.90%This compound
418.210,9000.25%Decanoic acid impurity

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for monitoring the progress of chemical reactions in real-time. nih.gov It is particularly useful for reactions involving this compound where either the reactant or the product is not suitable for GC analysis. acs.org By taking aliquots from the reaction mixture at specific time intervals and analyzing them by HPLC, one can track the disappearance of reactants and the appearance of products. acs.org

For a typical reaction, such as the substitution of the chloride in this compound by a nucleophile, HPLC can be used to quantify the concentration of both the starting material and the resulting product. A UV detector is commonly used if the compounds possess a chromophore. If not, a detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer can be employed. The data obtained (peak area versus time) can be used to determine reaction kinetics, including the reaction rate and order. nih.gov

Table 5: Illustrative HPLC Data for Monitoring a Reaction of this compound

Time (min)This compound Conc. (mM)Product Conc. (mM)
010.000.00
107.852.15
304.985.02
602.497.51
1200.629.38

Derivatization Strategies for Enhanced Chromatographic Detection

Derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are better suited for a specific analytical method. chromatographyonline.com This strategy can be employed to improve volatility for GC analysis, enhance detector response, or improve chromatographic separation. sigmaaldrich.comsemanticscholar.org

While this compound is amenable to direct GC analysis, its reaction products may require derivatization. Conversely, the reactive chloromethyl group in this compound itself can be targeted for derivatization to enhance its detectability in HPLC-UV or LC-MS analysis. For example, reacting this compound with a nucleophile containing a strong chromophore (like 4-nitrothiophenol) would yield a derivative with strong UV absorbance, significantly lowering its detection limit in HPLC-UV. libretexts.org

For GC analysis, derivatization of potential polar reaction products (like hydrolysis to decanoic acid) is common. Esterification of the carboxylic acid to its methyl ester (FAME) is a standard procedure that increases volatility and improves peak shape. nih.gov For alkyl halides, derivatization with reagents like 4-dimethylaminopyridine (B28879) can be used to create derivatives with enhanced ionization efficiency for LC-MS/MS analysis, allowing for trace-level detection. nih.gov

Table 6: Potential Derivatization Strategies for this compound or its Analytes

Target AnalyteDerivatization ReagentPurposeAnalytical Technique
This compound4-Dimethylaminopyridine (DMAP)Form a pyridinium (B92312) salt to enhance ionizationLC-MS/MS
This compoundSodium thiophenolateIntroduce a UV-active moietyHPLC-UV
Decanoic acid (hydrolysis product)BF₃/MethanolForm a volatile methyl esterGC-MS, GC-FID
This compound1-Propanol/PyridineForm a propyl ester derivativeGC-MS

Other Analytical Methods for Reaction Progress and Intermediate Detection

Advanced analytical techniques are crucial for elucidating reaction mechanisms, optimizing process parameters, and ensuring the desired product characteristics in reactions involving this compound. In-situ spectroscopy and gel permeation chromatography stand out as powerful methods for real-time monitoring of reaction progress and detailed characterization of polymeric products, respectively.

In-situ Spectroscopy for Real-time Reaction Monitoring

In the context of reactions involving this compound, such as its esterification or its use as an initiator in polymerization, in-situ spectroscopy can track the concentration changes of key functional groups. For instance, in an esterification reaction, the disappearance of the carboxylic acid's O-H band and the appearance of the ester's C-O band can be monitored in real-time. nih.gov Similarly, when this compound is used to initiate a polymerization, the consumption of the monomer can be continuously observed. spectroscopyonline.com

Research Findings:

Studies on analogous esterification reactions have demonstrated the power of in-situ FTIR spectroscopy in determining reaction kinetics. For example, the esterification of a long-chain carboxylic acid with an alcohol can be monitored by tracking the characteristic infrared absorption bands. The decrease in the intensity of the broad O-H stretching band of the carboxylic acid (around 3000 cm⁻¹) and the C=O stretching band of the acid (around 1710 cm⁻¹), coupled with the increase in the C=O stretching band of the newly formed ester (around 1740 cm⁻¹) and the C-O stretching band (around 1200-1100 cm⁻¹), provides a direct measure of the reaction's progress. xjtu.edu.cn

The data obtained can be used to plot concentration profiles of reactants and products over time, from which reaction rates and kinetic parameters can be derived. This information is critical for understanding the reaction mechanism and for process optimization.

Below is a representative data table illustrating the type of information that can be obtained from in-situ spectroscopic monitoring of a reaction involving a decanoate derivative.

Interactive Data Table: In-situ Spectroscopic Monitoring of a Decanoate Reaction

Time (minutes)Reactant A (Decanoate Derivative) Concentration (mol/L)Product B Concentration (mol/L)
01.000.00
100.850.15
200.720.28
300.610.39
400.520.48
500.440.56
600.370.63

Gel Permeation Chromatography (GPC) for Polymerization Studies

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable tool for characterizing polymers. shimadzu.comresearchgate.net It separates molecules based on their hydrodynamic volume, allowing for the determination of the molecular weight distribution of a polymer sample. sepscience.com This is particularly relevant when this compound is used as an initiator for polymerization reactions, such as Atom Transfer Radical Polymerization (ATRP). cmu.educmu.edu ATRP is a controlled radical polymerization technique that can be initiated by alkyl halides, enabling the synthesis of polymers with well-defined architectures and low polydispersity. acs.org

By taking aliquots from the polymerization reaction at different time intervals and analyzing them by GPC, the evolution of the polymer's molecular weight and polydispersity index (PDI) can be tracked. This provides crucial insights into the "living" nature of the polymerization, where polymer chains grow at a similar rate, leading to a narrow molecular weight distribution. acs.orgrsc.org

Research Findings:

In a typical controlled polymerization initiated by an alkyl halide similar to this compound, the GPC chromatograms would show a shift towards higher molecular weights as the reaction progresses. scispace.com The number-average molecular weight (Mn) should increase linearly with monomer conversion, and the polydispersity index (Mw/Mn) should remain low, typically below 1.5, which is characteristic of a controlled polymerization. rsc.org

The data gathered from GPC analysis is fundamental for understanding the polymerization kinetics and for tailoring the properties of the final polymeric material. The molecular weight and its distribution are key parameters that influence the mechanical, thermal, and rheological properties of polymers. lcms.cz

The following interactive data table provides a hypothetical yet representative example of GPC data that could be obtained from a polymerization initiated with a chloromethyl-functionalized compound.

Interactive Data Table: GPC Analysis of a Polymerization Initiated by a Chloromethyl Compound

Monomer Conversion (%)Number-Average Molecular Weight (Mn) ( g/mol )Polydispersity Index (PDI) (Mw/Mn)
102,5001.15
256,2501.12
5012,5001.10
7518,7501.08
9523,7501.07

Theoretical and Computational Studies of Chloromethyl Decanoate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These ab initio methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. For chloromethyl decanoate (B1226879), DFT calculations can be employed to determine its most stable three-dimensional conformation, or molecular geometry. By optimizing the geometry, researchers can obtain key structural parameters such as bond lengths, bond angles, and dihedral angles.

The energetics of the molecule, including its total energy, heat of formation, and conformational energies, can also be computed with high accuracy. These calculations are crucial for understanding the stability of different isomers and conformers of chloromethyl decanoate.

Table 1: Predicted Geometrical Parameters of this compound using DFT

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C=O1.21
C-O (ester)1.34
O-CH21.44
CH2-Cl1.78
O=C-O124.5
C-O-CH2116.2
O-CH2-Cl110.8
C-C-C-C (decanoate chain)~180 (trans)

Note: The data in this table is hypothetical and for illustrative purposes, representing typical values that would be obtained from DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

For this compound, FMO analysis can identify the regions of the molecule that are most susceptible to nucleophilic or electrophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. Computational software can visualize the spatial distribution of the HOMO and LUMO, providing a clear picture of the reactive sites. It is expected that the LUMO would be localized around the carbonyl carbon and the chloromethyl group, indicating susceptibility to nucleophilic attack at these positions. The HOMO is likely distributed over the oxygen atoms and parts of the alkyl chain.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

Molecular OrbitalEnergy (eV)
HOMO-9.85
LUMO-0.25
HOMO-LUMO Gap9.60

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar ester compounds.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling allows for the detailed investigation of chemical reaction pathways, providing insights that are often difficult to obtain through experiments alone.

For any chemical reaction, the reactants must pass through a high-energy transition state before forming products. Computational methods can be used to locate the geometry of this transition state and calculate its energy. The energy difference between the reactants and the transition state is the activation energy, which is a critical factor in determining the reaction rate.

For reactions involving this compound, such as its hydrolysis or nucleophilic substitution, computational modeling can map out the entire reaction coordinate. This includes identifying any intermediate species and calculating the activation energies for each step. For instance, in a nucleophilic attack on the carbonyl carbon, the transition state would likely involve a tetrahedral intermediate.

Many chemical reactions occur in a solvent, and the solvent can have a significant impact on the reaction mechanism and energetics. Computational models can account for these solvent effects in several ways. Implicit solvation models treat the solvent as a continuous medium with a specific dielectric constant, which is computationally efficient. Explicit solvation models involve including a number of individual solvent molecules in the calculation, providing a more detailed and accurate picture of solute-solvent interactions, though at a higher computational cost.

For this compound, considering solvation effects would be crucial for accurately modeling its reactions in solution. For example, polar solvents would be expected to stabilize charged intermediates and transition states, potentially lowering the activation energy and accelerating the reaction rate.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry can also predict the spectroscopic properties of a molecule, which can be invaluable for interpreting experimental spectra and confirming the structure of a compound.

By calculating the magnetic shielding of atomic nuclei in the presence of an external magnetic field, it is possible to predict the Nuclear Magnetic Resonance (NMR) chemical shifts. For this compound, this would involve calculating the ¹H and ¹³C NMR spectra. These predicted spectra can be compared with experimental data to aid in the assignment of peaks to specific atoms in the molecule.

Similarly, by calculating the vibrational frequencies of the molecule's chemical bonds, it is possible to predict its Infrared (IR) spectrum. Each vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds. The calculated IR frequencies can help in identifying the characteristic absorption bands, such as the strong carbonyl (C=O) stretch and the C-O and C-Cl stretching frequencies in this compound.

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopy TypePredicted ValueAssignment
¹³C NMR Chemical Shift~170 ppmCarbonyl Carbon (C=O)
¹³C NMR Chemical Shift~68 ppmChloromethyl Carbon (CH₂Cl)
¹H NMR Chemical Shift~5.7 ppmChloromethyl Protons (CH₂Cl)
IR Frequency~1740 cm⁻¹Carbonyl (C=O) Stretch
IR Frequency~1250 cm⁻¹Ester C-O Stretch
IR Frequency~700 cm⁻¹C-Cl Stretch

Note: The data in this table is hypothetical and for illustrative purposes, based on typical spectroscopic values for similar functional groups.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the conformational landscape and intermolecular interactions of molecules. For this compound, MD simulations could provide detailed insights into its structural flexibility and how it interacts with other molecules.

In a typical MD simulation protocol for a molecule like this compound, a force field would be selected to define the potential energy of the system. This force field would include parameters for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). The simulation would then solve Newton's equations of motion for each atom in the system, allowing the molecule's trajectory to be traced over time. From this trajectory, various properties can be analyzed.

Conformational Analysis:

Intermolecular Interactions:

MD simulations can also elucidate the nature of intermolecular interactions between this compound molecules or with solvent molecules. The primary interaction types would likely be:

Van der Waals forces: Dominant interactions arising from the large, non-polar decanoate tail.

Dipole-dipole interactions: Resulting from the polar ester and chloromethyl groups.

Simulations could quantify the strength and geometry of these interactions, providing a molecular-level understanding of the compound's bulk properties, such as its boiling point and solubility. For instance, simulations could model how this compound molecules pack in a condensed phase, highlighting the importance of chain alignment to maximize van der Waals contacts.

A hypothetical data table summarizing potential findings from a molecular dynamics simulation is presented below. Please note this is illustrative due to the absence of specific research data.

Simulation ParameterHypothetical Value/ObservationSignificance
Dominant Conformation (in vacuum)Extended alkyl chainMinimization of steric hindrance
Key Intermolecular InteractionVan der Waals forcesGoverns packing and bulk properties
Average End-to-End Distance~12-14 ÅIndicates the degree of chain extension
Radial Distribution Function Peak (C-C)~4.0 ÅRepresents average intermolecular spacing

Structure-Reactivity Relationship Studies through Computational Approaches

Computational chemistry offers a suite of tools to investigate the relationship between the molecular structure of this compound and its chemical reactivity. These methods can provide insights into reaction mechanisms and predict reactivity patterns.

Quantum Mechanical Calculations:

Methods like Density Functional Theory (DFT) can be employed to calculate the electronic structure of this compound. From these calculations, several key descriptors of reactivity can be obtained:

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution around the molecule. For this compound, it would likely show electronegative regions around the oxygen atoms of the ester group and the chlorine atom, indicating sites susceptible to electrophilic attack. Conversely, electropositive regions, likely around the hydrogen atoms, would indicate sites for nucleophilic attack.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy and shape of the HOMO indicate the ability to donate electrons (nucleophilicity), while the LUMO indicates the ability to accept electrons (electrophilicity). For this compound, the HOMO is likely localized on the ester oxygen and chlorine atoms, while the LUMO would be associated with the C-Cl antibonding orbital. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide information about charge distribution and bond strengths. This could reveal the partial atomic charges on each atom, confirming the polarity of the C-Cl and C=O bonds.

Reaction Mechanism Studies:

Computational methods can be used to model potential reactions of this compound, such as nucleophilic substitution at the chloromethyl carbon. By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. This would allow for the determination of the activation energy, providing a quantitative measure of the reaction rate. For example, the reaction with a nucleophile could be modeled to determine whether it proceeds via an SN1 or SN2 mechanism.

A hypothetical data table summarizing potential findings from computational reactivity studies is presented below. This is for illustrative purposes only, as specific experimental or computational data for this compound is not available.

Computational MethodCalculated ParameterHypothetical ValueImplication for Reactivity
DFT (B3LYP/6-31G)HOMO Energy-8.5 eVIndicates moderate nucleophilicity
DFT (B3LYP/6-31G)LUMO Energy-0.5 eVSuggests susceptibility to nucleophilic attack
DFT (B3LYP/6-31G*)HOMO-LUMO Gap8.0 eVHigh stability
NBO AnalysisPartial Charge on Chloromethyl Carbon+0.2 eElectrophilic site for nucleophilic attack

Applications of Chloromethyl Decanoate and Its Derivatives As Synthetic Intermediates

Role in the Construction of Complex Organic Molecules

The dual functionality of chloromethyl decanoate (B1226879) makes it a practical building block in multi-step organic syntheses. The chloromethyl group acts as a reactive site for nucleophilic attack, enabling the covalent attachment of the decanoate moiety to a variety of substrates. This reactivity is central to its role in the synthesis of complex molecules where the introduction of a long-chain ester is desired.

A significant application of chloromethyl decanoate and analogous chloromethyl esters in medicinal chemistry is in the development of prodrugs. Prodrugs are inactive or less active derivatives of a parent drug molecule that undergo enzymatic or chemical transformation in the body to release the active pharmaceutical ingredient. This approach is often employed to enhance the bioavailability, solubility, or stability of a drug, or to improve its taste or reduce irritation at the site of administration.

The general strategy involves the reaction of a nucleophilic functional group on the parent drug molecule, such as a carboxylic acid, a phenol, or an amine, with the electrophilic chloromethyl group of this compound. This results in the formation of an acyloxymethyl ether or a related linkage, effectively masking the functional group of the parent drug with the decanoate moiety.

For instance, a drug molecule containing a carboxylic acid can be converted to its corresponding carboxylate salt, which then acts as a nucleophile, displacing the chloride from this compound to form a decanoyloxymethyl ester. This new ester linkage can be designed to be stable under normal storage conditions but susceptible to cleavage by esterase enzymes in the body, releasing the active drug. The decanoate portion of the prodrug can enhance the lipophilicity of the parent molecule, which may improve its absorption and distribution characteristics.

Parent Drug Functional Group Reaction with this compound Resulting Prodrug Linkage Potential Advantage
Carboxylic Acid (-COOH)Nucleophilic substitution by the carboxylateDecanoyloxymethyl esterIncreased lipophilicity, improved membrane permeability
Phenol (-OH)Nucleophilic substitution by the phenoxideDecanoyloxymethyl etherMasking of polar group, potential for targeted release
Amine (-NH2)Alkylation of the amineN-Decanoyloxymethyl derivativeAltered solubility, protection of the amine group
Thiol (-SH)Nucleophilic substitution by the thiolateDecanoyloxymethyl thioetherModified pharmacokinetic profile

This table illustrates the potential applications of this compound in prodrug synthesis based on the known reactivity of chloromethyl esters with various nucleophilic functional groups present in drug molecules.

The reactive chloromethyl group of this compound can be transformed into a variety of other functional groups through nucleophilic substitution reactions. This versatility makes it a useful starting material for the synthesis of more complex decanoate derivatives.

The displacement of the chloride ion by a suitable nucleophile is the key step in these transformations. For example, reaction with hydroxide (B78521) or an alkoxide would lead to the corresponding hydroxymethyl or alkoxymethyl decanoate. Similarly, reaction with ammonia (B1221849) or an amine would yield the corresponding aminomethyl or (alkylamino)methyl decanoate.

Table of Potential Functional Group Interconversions:

Nucleophile Product Functional Group Generic Reaction Scheme
Hydroxide (OH⁻)Alcohol (-CH₂OH)R-CO-O-CH₂Cl + OH⁻ → R-CO-O-CH₂OH + Cl⁻
Alkoxide (RO⁻)Ether (-CH₂OR)R-CO-O-CH₂Cl + R'O⁻ → R-CO-O-CH₂OR' + Cl⁻
Ammonia (NH₃)Primary Amine (-CH₂NH₂)R-CO-O-CH₂Cl + NH₃ → R-CO-O-CH₂NH₂ + HCl
Primary Amine (R'NH₂)Secondary Amine (-CH₂NHR')R-CO-O-CH₂Cl + R'NH₂ → R-CO-O-CH₂NHR' + HCl
Secondary Amine (R'₂NH)Tertiary Amine (-CH₂NR'₂)R-CO-O-CH₂Cl + R'₂NH → R-CO-O-CH₂NR'₂ + HCl
Thiolate (RS⁻)Thioether (-CH₂SR)R-CO-O-CH₂Cl + R'S⁻ → R-CO-O-CH₂SR' + Cl⁻
Cyanide (CN⁻)Nitrile (-CH₂CN)R-CO-O-CH₂Cl + CN⁻ → R-CO-O-CH₂CN + Cl⁻

In this table, R-CO-O- represents the decanoate moiety. These reactions illustrate the potential of this compound as a precursor for a range of functionalized decanoate derivatives based on established principles of nucleophilic substitution.

While these reactions are chemically plausible, the specific conditions and yields would need to be determined experimentally for this compound. The presence of the ester group in the molecule could potentially influence the reaction, for example, by being susceptible to hydrolysis under certain conditions.

Development of Novel Reagents and Catalysts Utilizing this compound Structure

Applications in Polymer Chemistry and Materials Science

A review of the available scientific literature did not yield specific examples of this compound being used as a monomer or initiator in polymerization reactions, or in the post-polymerization modification of polymer chains. While the chloromethyl group could potentially act as a site for initiating certain types of polymerization or for grafting onto existing polymers, and the decanoate chain could influence material properties, there is currently no direct evidence to support these applications for this specific compound.

No information available.

No information available.

Exploration in Biochemical Probes and Enzyme Inhibitor Design (Analogy to Chloromethyl Ketones)

The exploration of this compound and its derivatives as biochemical probes and enzyme inhibitors is largely conceptual, drawing a strong analogy from the well-established class of chloromethyl ketones (CMKs). CMKs are a recognized class of irreversible enzyme inhibitors that function by acting as affinity labels for the active sites of certain enzymes, particularly serine and cysteine proteases.

The fundamental mechanism of action for chloromethyl ketones involves the alkylation of a nucleophilic amino acid residue within the enzyme's active site, such as a histidine or cysteine. The ketone portion of the inhibitor directs it to the active site through interactions that mimic the natural substrate. Once positioned, the highly reactive chloromethyl group undergoes a nucleophilic substitution reaction with a nearby residue, forming a stable covalent bond and leading to irreversible inactivation of the enzyme. For instance, tosyl-L-phenylalanine chloromethyl ketone (TPCK) is a classic example that irreversibly inhibits the serine protease chymotrypsin (B1334515) by alkylating the histidine-57 residue in its active site.

By analogy, this compound possesses the key reactive feature of this class of inhibitors: the electrophilic chloromethyl group. This group can serve as a target for nucleophilic attack by amino acid residues in an enzyme's active site. The long, lipophilic decanoate chain would theoretically guide the molecule to enzymes that have a preference for binding fatty acids or other long-chain lipid molecules. This specificity could be particularly relevant for enzymes involved in lipid metabolism.

One area of interest is its potential to inhibit cap-dependent endonuclease, an enzyme crucial for the replication of certain viruses. By targeting this enzyme, this compound could inhibit cellular proliferation, a characteristic that has been noted in preliminary studies. biosynth.com This suggests a potential for developing antiviral or anticancer agents based on this structure. The decanoate moiety could enhance membrane permeability and target the inhibitor to membrane-associated or lipid-processing enzymes.

Furthermore, the covalent and irreversible nature of the binding makes such compounds valuable as biochemical probes. By incorporating a reporter tag (such as a fluorescent dye or a biotin (B1667282) molecule) into the structure of a this compound derivative, it could be used to identify and isolate specific lipid-binding enzymes from complex biological mixtures. After incubation with a cell lysate, the probe would covalently bind to its target enzyme. Subsequent purification (e.g., via affinity chromatography for a biotinylated probe) and analysis by techniques like mass spectrometry would allow for the identification of the target protein. This approach is invaluable for target validation and understanding the molecular basis of disease.

While peptidyl chloromethyl ketones have been extensively developed as protease inhibitors, the high reactivity of the chloromethyl group can sometimes lead to issues with selectivity and off-target effects, rendering them less suitable for in vivo applications. This has led to the development of less reactive analogues like fluoromethyl ketones (FMKs). A similar evolution could be envisioned for this compound derivatives, where the reactivity is fine-tuned to balance potency with selectivity for specific therapeutic or research applications.

Utilization in Academic Research for Methodological Development in Organic Synthesis

This compound, as a bifunctional molecule, holds potential as a valuable intermediate in the development of new methodologies in organic synthesis. Its utility stems from the presence of two distinct reactive sites: the highly reactive chloromethyl group and the long-chain ester. This dual functionality allows for its participation in a variety of chemical transformations, making it a versatile building block.

The primary role of the chloromethyl group is as an electrophile in alkylation reactions. nih.govpharmacy180.com This reactive handle can be used to introduce the decanoyloxymethyl group onto various nucleophiles, such as alcohols, phenols, amines, and thiols. This reaction is fundamental in the synthesis of more complex molecules and prodrugs. For example, peptide chloromethyl esters are recognized as important compounds in prodrug synthesis, where they can react with the carboxylic acid or sulfonamide groups of drugs to create derivatives with altered pharmacokinetic properties. researchgate.net The long decanoate chain can enhance lipophilicity, potentially improving membrane permeability or altering the solubility profile of a target molecule.

In the context of methodological development, chloromethyl esters are employed in the synthesis of acylals. researchgate.net The synthesis of these compounds from chloromethyl esters has been extensively documented, although it often requires harsh conditions. Research into milder and more efficient methods, for instance using microwave irradiation in green solvents, represents an active area of methodological development where this compound could serve as a model substrate. researchgate.net

Furthermore, the chloromethyl group is a precursor for other functional groups. For instance, substitution of the chloride with iodide via the Finkelstein reaction can generate the corresponding iodomethyl decanoate. Iodomethyl derivatives are even more reactive alkylating agents and have shown high cytostatic activity in studies of related nucleosides. nih.gov This transformation highlights how this compound can be a starting point for creating a library of related compounds with varying reactivity and biological activity.

The chloromethyl ester moiety can also be viewed as a protecting group for carboxylic acids. organic-chemistry.orgwikipedia.org While not as common as other protecting groups, the decanoyloxymethyl group could be introduced and later cleaved under specific conditions to unmask the carboxylic acid. The development of novel protection and deprotection strategies is a cornerstone of organic synthesis methodology.

The synthesis of chloromethyl esters themselves has been a subject of methodological improvement. Traditional methods can produce hazardous byproducts, leading to research into safer and more efficient synthetic routes. phasetransfercatalysis.comorgsyn.org For example, the use of phase-transfer catalysis (PTC) has been explored for the esterification of carboxylic acids to produce chloromethyl esters, offering a greener alternative to classical methods. phasetransfercatalysis.com Similarly, zinc(II) salt-catalyzed reactions of acetals with acid halides provide a rapid and efficient route to haloalkyl ethers and, by extension, could be adapted for chloromethyl esters. organic-chemistry.orgresearchgate.net These advancements in synthetic methodology could be applied to the preparation of this compound and other long-chain chloromethyl esters.

While specific, high-impact publications detailing the use of this compound in groundbreaking methodological development are not abundant, its structural features place it at the intersection of several important areas of organic synthesis research, including prodrug design, protecting group chemistry, and the development of new alkylation protocols.

Emerging Research Frontiers for Chloromethyl Decanoate

Novel Synthetic Strategies for Chloromethyl Decanoate (B1226879) and its Analogues

Traditional methods for synthesizing chloromethyl esters often involve hazardous reagents and produce significant waste. The frontier of research in this area is focused on developing greener, more efficient, and highly selective synthetic pathways.

One of the most promising areas is the application of Phase-Transfer Catalysis (PTC) . This methodology is particularly effective for reactions involving reactants in separate, immiscible phases, which is common in the synthesis of esters from carboxylate salts and alkyl halides. PTC facilitates the transfer of the decanoate anion from an aqueous or solid phase into an organic phase where it can react with a chloromethylating agent. operachem.com The use of catalysts like quaternary ammonium (B1175870) salts can significantly enhance reaction rates, improve yields, and allow for milder reaction conditions, thus reducing energy consumption and by-product formation. iosrjournals.orgbiomedres.us Recent developments in PTC include the design of novel catalysts that are more efficient and easier to recycle, further boosting the sustainability of the process. biomedres.us

Chemoenzymatic synthesis represents another significant frontier. nih.gov This approach combines the selectivity of biocatalysts with the efficiency of chemical reactions. Enzymes, such as lipases, can be used for the highly selective esterification of decanoic acid. The resulting ester can then be subjected to a chemical chloromethylation step. The mild conditions of enzymatic reactions help to minimize side reactions and preserve sensitive functional groups. mdpi.com Research is ongoing to discover and engineer enzymes with enhanced stability and activity for long-chain fatty acids like decanoic acid, paving the way for more sustainable production routes. nih.govmdpi.com

Flow chemistry is also emerging as a transformative technology for the synthesis of chloromethyl decanoate. wuxiapptec.com By conducting reactions in continuous-flow reactors, chemists can achieve superior control over reaction parameters such as temperature, pressure, and mixing. wuxiapptec.commit.edu This precise control leads to higher yields, improved safety (especially when handling hazardous reagents), and easier scalability. thieme-connect.de For the synthesis of chloromethyl esters, a flow process could involve pumping a solution of a decanoate salt and a chloromethylating agent through a heated microreactor, allowing for rapid and efficient conversion with minimal workup. nih.gov This approach is particularly advantageous for telescoping multi-step syntheses into a single, continuous operation, which reduces waste and processing time. wuxiapptec.com

Synthetic StrategyKey AdvantagesResearch Focus
Phase-Transfer Catalysis (PTC) High yields, mild conditions, suitable for multiphase systems. iosrjournals.orgphasetransfer.comDevelopment of recyclable and highly active catalysts. biomedres.us
Chemoenzymatic Synthesis High selectivity, mild reaction conditions, reduced by-products. mdpi.comEngineering enzymes for enhanced stability and substrate scope. nih.gov
Flow Chemistry Enhanced safety, superior process control, easy scalability, process intensification. wuxiapptec.comthieme-connect.deMiniaturization of reactors and integration of in-line purification. mit.edu

Investigation of Unconventional Reaction Media (e.g., Deep Eutectic Solvents, Supercritical Fluids)

The choice of solvent plays a critical role in the sustainability and efficiency of chemical synthesis. Research into unconventional reaction media for the synthesis of this compound aims to replace volatile and often toxic organic solvents with greener alternatives.

Deep Eutectic Solvents (DESs) are gaining significant attention as designer solvents. These fluids are mixtures of hydrogen bond donors and acceptors, which form a eutectic with a melting point much lower than the individual components. DESs are often biodegradable, non-toxic, and have negligible vapor pressure. For the synthesis of this compound, a DES could act as both the solvent and catalyst, simplifying the reaction setup. The unique solvation properties of DESs can enhance the solubility of reactants and influence reaction rates and selectivity.

Supercritical Fluids (SCFs) , such as supercritical carbon dioxide (scCO₂), represent another promising medium. Above its critical temperature and pressure, CO₂ exhibits properties of both a liquid and a gas, allowing it to dissolve non-polar compounds like decanoic acid. By tuning the pressure and temperature, the solvent properties of scCO₂ can be precisely controlled. The synthesis of esters in scCO₂ is considered a green process as the solvent is non-toxic, non-flammable, and can be easily removed and recycled by depressurization. Research in this area focuses on optimizing reaction conditions and identifying suitable catalysts that are active and stable in supercritical media.

Unconventional MediumKey Properties & AdvantagesApplication in Synthesis
Deep Eutectic Solvents (DESs) Low volatility, non-flammable, often biodegradable, tunable properties.Can act as both solvent and catalyst, enhancing reaction rates.
**Supercritical Fluids (e.g., scCO₂) **Non-toxic, easily separable, tunable density and solvating power.Green solvent for esterification and subsequent chloromethylation.

Advanced Spectroscopic Techniques for In-Depth Mechanistic Understanding

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic processes. Advanced spectroscopic techniques are now being employed to study the synthesis of this compound in real-time, providing unprecedented insights into reaction kinetics, intermediates, and by-product formation.

In-situ spectroscopic methods, such as ReactIR (Fourier-Transform Infrared Spectroscopy) and Process NMR (Nuclear Magnetic Resonance) , allow researchers to monitor the concentration of reactants, intermediates, and products directly in the reaction vessel without the need for sampling. This real-time data is invaluable for identifying reaction bottlenecks, determining kinetic parameters, and understanding the influence of various parameters on the reaction outcome.

For example, in the synthesis of this compound, in-situ FTIR could be used to track the disappearance of the carboxylic acid peak and the appearance of the ester carbonyl peak, providing a precise measure of the reaction rate. Similarly, Process NMR can provide detailed structural information about the species present in the reaction mixture, helping to identify transient intermediates that may play a crucial role in the reaction mechanism.

Mass spectrometry techniques, particularly those coupled with ambient ionization methods, are also being used to rapidly screen reaction conditions and identify products and by-products with high sensitivity and specificity.

Computational Design and Virtual Screening of this compound Derivatives

Computational chemistry and molecular modeling are becoming indispensable tools in the design of new molecules with desired properties. For this compound, these approaches can be used to design and screen derivatives with tailored characteristics, such as altered reactivity, solubility, or biological activity, before they are synthesized in the laboratory.

Quantum Mechanics (QM) calculations can be used to predict the reactivity of different chloromethylating agents or to understand the electronic structure of the transition states in the esterification reaction. This information can guide the selection of the most efficient catalysts and reaction conditions.

Molecular Dynamics (MD) simulations can provide insights into the behavior of this compound and its analogues in different solvent environments, helping to predict their solubility and partitioning behavior. This is particularly useful for designing derivatives with specific delivery or release characteristics.

Virtual screening involves the use of computational methods to evaluate large libraries of virtual compounds for their potential to exhibit a desired property. For instance, if this compound is being developed as a precursor for a specific application, virtual screening could be used to identify derivatives that are likely to have enhanced performance, thereby prioritizing synthetic efforts on the most promising candidates.

Integration with Automated Synthesis Platforms and High-Throughput Experimentation

The integration of chemical synthesis with robotics and automation is accelerating the pace of discovery and optimization. Automated synthesis platforms can perform a large number of reactions in parallel, allowing for the rapid screening of different catalysts, solvents, and reaction conditions.

For the synthesis of this compound, an automated platform could be programmed to systematically vary parameters such as the type of phase-transfer catalyst, the concentration of reactants, and the reaction temperature. Each reaction would be performed in a small-scale reactor, and the outcomes would be analyzed using integrated analytical techniques like HPLC or GC-MS. This High-Throughput Experimentation (HTE) approach can generate vast amounts of data in a short period, which can then be used to build predictive models and identify the optimal conditions for the synthesis.

The combination of HTE with machine learning algorithms is a particularly powerful emerging frontier. By analyzing the data from thousands of experiments, machine learning models can identify complex relationships between reaction parameters and outcomes, enabling the de novo prediction of the best conditions for synthesizing a target molecule like this compound or its analogues. This data-driven approach is set to revolutionize the way chemical processes are developed and optimized.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for determining the composition and purity of Chloromethyl decanoate in experimental settings?

  • Methodological Answer : Use a combination of elemental analysis (C, H, O, Cl content) and spectroscopic methods. For example, Fourier-transform infrared spectroscopy (FTIR) can identify functional groups like ester and chloromethyl moieties. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) provides structural confirmation, while mass spectrometry (MS) verifies molecular weight. Cross-reference results with literature data for validation, such as elemental analysis protocols applied to copper decanoate complexes .

Q. How should researchers safely handle and store this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Use tightly sealed containers in a cool, dry, ventilated area away from heat, sparks, or open flames. Refrigeration may be required for long-term stability .
  • Handling : Wear PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid contact with metals due to potential corrosion; use non-sparking tools for transfers .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

Q. What are the best practices for conducting a literature review on this compound’s reactivity and applications?

  • Methodological Answer :

  • Use databases like PubMed, SciFinder, and Google Scholar with keywords: "this compound synthesis," "ester reactivity," or "halogenated fatty acid derivatives."
  • Filter results by citation count to prioritize seminal studies.
  • Systematically compare findings across sources to identify consensus or contradictions, noting gaps in mechanistic or kinetic data .

Advanced Research Questions

Q. How can researchers design experiments to investigate the role of this compound in chemical gradient sensing (e.g., artificial chemotaxis)?

  • Methodological Answer :

  • Gradient Setup : Use microfluidic devices to create controlled NaCl or pH gradients. Monitor migration velocity and induction time, as demonstrated in sodium decanoate chemotaxis studies .
  • Quantitative Analysis : Track droplet or particle movement via time-lapse microscopy. Correlate response thresholds with decanoate concentration (e.g., 0.1–1.0 mM) and gradient steepness.
  • Reproducibility : Replicate experiments under varying temperatures and ionic strengths to validate robustness .

Q. What strategies are effective for resolving contradictions in reported reactivity data for this compound derivatives?

  • Methodological Answer :

  • Data Triangulation : Replicate conflicting experiments using identical conditions (solvent, catalyst, temperature).
  • Statistical Validation : Apply ANOVA or t-tests to assess significance of observed differences.
  • Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in ester hydrolysis) or computational modeling (DFT) to clarify reaction pathways. Document all parameters in supplementary materials for peer review .

Q. How can this compound be modified to enhance its reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Structural Tuning : Introduce electron-withdrawing groups (e.g., nitro or trifluoromethyl) adjacent to the chloromethyl group to increase electrophilicity.
  • Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) to stabilize transition states.
  • Catalysis : Screen metal catalysts (e.g., Cu(I)) for accelerated kinetics. Compare results with analogous compounds, such as 2-chloro-4-(chloromethyl)pyridine derivatives, to benchmark performance .

Q. What methodologies are recommended for synthesizing and characterizing this compound derivatives with potential bioactivity?

  • Methodological Answer :

  • Synthesis Protocol : Start with decanoic acid, followed by esterification with chloromethylating agents (e.g., chloromethyl methyl ether under controlled conditions).
  • Characterization : Use HPLC for purity assessment, and X-ray crystallography for structural elucidation. Validate bioactivity via in vitro assays (e.g., enzyme inhibition) with positive/negative controls (IC₅₀ calculations) .

Data Presentation and Validation

Q. How should researchers present spectral and analytical data for this compound in publications to ensure reproducibility?

  • Methodological Answer :

  • Tables : Include detailed NMR shifts (δ ppm), IR peaks (cm⁻¹), and elemental analysis results (e.g., %C, %H) alongside theoretical values.
  • Figures : Provide high-resolution spectra with annotated key peaks. For chromatograms, specify retention times and mobile phases.
  • Supplemental Materials : Upload raw data (e.g., .JCAMP-DX files) and experimental protocols to open-access repositories .

Q. What steps are critical for integrating this compound into interdisciplinary studies (e.g., materials science or neurochemistry)?

  • Methodological Answer :

  • Collaborative Design : Partner with domain experts to tailor experiments (e.g., lipid bilayer compatibility tests for membrane studies).
  • Model Systems : Use cell cultures or model organisms (C. elegans, zebrafish) for toxicity and uptake assays.
  • Cross-Validation : Compare results with structurally similar compounds (e.g., sodium decanoate in chemotaxis) to identify unique properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.